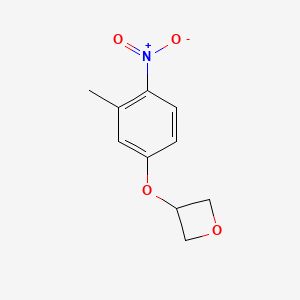

3-(3-Methyl-4-nitrophenoxy)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3-(3-methyl-4-nitrophenoxy)oxetane |

InChI |

InChI=1S/C10H11NO4/c1-7-4-8(15-9-5-14-6-9)2-3-10(7)11(12)13/h2-4,9H,5-6H2,1H3 |

InChI Key |

GKLVTQWOXWJMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2COC2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methyl 4 Nitrophenoxy Oxetane

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-(3-methyl-4-nitrophenoxy)oxetane begins with the disconnection of the ether linkage. This C-O bond cleavage points to two primary precursors: an oxetane (B1205548) moiety with a suitable leaving group at the 3-position and the corresponding phenol (B47542), 3-methyl-4-nitrophenol (B363926).

The key precursors identified through this analysis are:

3-Methyl-4-nitrophenol : This commercially available or readily synthesized aromatic compound provides the substituted phenoxy portion of the target molecule.

3-Bromooxetane or 3-Tosyloxyoxetane : These oxetane derivatives feature a good leaving group (bromide or tosylate) at the 3-position, making them ideal electrophiles for nucleophilic substitution by the phenoxide.

Oxetan-3-ol : This precursor can be activated in situ or converted to a derivative with a better leaving group to facilitate the etherification reaction.

An alternative retrosynthetic approach involves the formation of the oxetane ring as the final key step, starting from an acyclic precursor already containing the 3-methyl-4-nitrophenoxy moiety. This would typically involve an intramolecular cyclization of a substituted 1,3-diol or a related species.

Direct Oxetane Ring Formation Strategies

The formation of the strained four-membered oxetane ring is a pivotal step in the synthesis of this compound. Both intramolecular and intermolecular strategies can be employed to construct this heterocyclic core.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for the synthesis of oxetanes. beilstein-journals.org These reactions typically involve the formation of a C-O bond from a suitably functionalized acyclic precursor.

The intramolecular Williamson ether synthesis is a classical and widely used method for the formation of cyclic ethers, including oxetanes. beilstein-journals.org This approach involves a base-mediated cyclization of a 3-halo-1-alkoxide or a related substrate. In the context of synthesizing this compound, this strategy would be applied to an acyclic precursor that already incorporates the desired phenoxy group.

The general reaction scheme involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group to form the oxetane ring. The success of this 4-exo-tet cyclization, while kinetically less favored than larger ring formations, is well-documented for oxetane synthesis. beilstein-journals.org

Table 1: Key Parameters in Williamson Ether Synthesis for Oxetane Formation

| Parameter | Description |

| Precursor | A 1,3-disubstituted propane derivative, typically a 3-halo-1-propanol or a 1,3-diol where one hydroxyl group is converted to a good leaving group (e.g., tosylate, mesylate). |

| Base | Strong, non-nucleophilic bases are preferred to facilitate deprotonation without competing substitution reactions. Examples include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydride (KH). acs.org |

| Solvent | Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the SN2 reaction. |

| Leaving Group | A good leaving group is crucial for an efficient reaction. Halides (I > Br > Cl) and sulfonate esters (tosylates, mesylates) are typically employed. |

For the specific synthesis of this compound, a plausible precursor would be 1-chloro-3-(3-methyl-4-nitrophenoxy)propan-2-ol or a related tosylate derivative. Treatment of this precursor with a strong base like sodium hydride would induce intramolecular cyclization to yield the target molecule.

Oxidative cyclization represents a more modern approach to heterocycle synthesis, including the formation of oxetane rings. These methods often involve the generation of a radical or a cationic intermediate that undergoes cyclization. While not as commonly reported for 3-aryloxyoxetanes specifically, general principles of oxidative cyclization can be adapted.

One conceptual approach involves the C-H bond oxidative cyclization. magtech.com.cn This strategy would start with a precursor containing an alcohol and a suitably positioned C-H bond. A reagent system, often involving a metal catalyst or a hypervalent iodine reagent, would selectively functionalize the C-H bond, initiating a cyclization cascade to form the oxetane. For instance, a substrate like 2-(3-methyl-4-nitrophenoxy)propane-1,3-diol could potentially undergo a selective oxidative cyclization, although achieving selectivity for the desired 4-membered ring over other potential products would be a significant challenge.

Another relevant strategy is the oxidative cyclization of Michael adducts. Research has shown that the reaction of malonates with chalcones can lead to highly functionalized oxetanes through an oxidative cyclization process mediated by iodosobenzene (B1197198) and a tetraalkylammonium iodide. nih.gov This solvent-controlled reaction provides a pathway to complex oxetane structures. nih.gov While this specific example does not directly produce a 3-aryloxyoxetane, it demonstrates the feasibility of using oxidative methods to construct the oxetane core.

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions offer a convergent and often highly efficient route to cyclic systems. For oxetane synthesis, the most prominent example is the Paternò–Büchi reaction.

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. cambridgescholars.comorganic-chemistry.org This reaction is one of the most direct methods for synthesizing the oxetane ring. chemrxiv.org The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then reacts with the ground-state alkene. organic-chemistry.org

The general mechanism involves the formation of a diradical intermediate, which then closes to form the four-membered ring. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the substituents on both the carbonyl and alkene components, as well as the multiplicity of the excited state involved. rsc.org

To apply this reaction to the synthesis of this compound, a potential route would involve the photocycloaddition of an appropriate aldehyde or ketone with an alkene precursor. For example, the reaction of 3-methyl-4-nitrophenoxy)acetaldehyde with formaldehyde (or a synthetic equivalent) under photochemical conditions could, in principle, yield the desired product. However, controlling the regioselectivity and preventing polymerization of the aldehyde would be significant challenges.

Recent advancements have focused on making this reaction more practical and scalable. For instance, the use of visible light-mediated triplet energy transfer from a photocatalyst to the carbonyl substrate has been developed, avoiding the need for high-energy UV light. chemrxiv.org This modification enhances the safety and applicability of the Paternò–Büchi reaction. chemrxiv.org

Table 2: Components in a Paternò–Büchi Reaction for Oxetane Synthesis

| Component | Role | Example |

| Carbonyl Compound | Undergoes photoexcitation to initiate the reaction. | Aldehydes, Ketones |

| Alkene | Reacts with the excited carbonyl to form the oxetane ring. | Substituted and unsubstituted alkenes |

| Light Source | Provides the energy for photoexcitation. | UV lamp, Visible light (with photocatalyst) |

| Photocatalyst (optional) | Facilitates the reaction under visible light by triplet energy transfer. | Iridium-based complexes |

While a direct application of the Paternò–Büchi reaction to form this compound is not straightforward, it remains a powerful tool in the broader context of oxetane synthesis. chemrxiv.orgrsc.org

Functionalization of Pre-formed Oxetane Scaffolds

A more common and often more practical approach to synthesizing 3-substituted oxetanes involves the derivatization of readily available oxetane building blocks, such as oxetan-3-ol or oxetan-3-one. beilstein-journals.org This strategy separates the synthesis of the strained ring from the introduction of the complex aryloxy side chain.

Introduction of the Nitrophenoxy Moiety

The key step in this approach is the formation of the ether linkage between the oxetane ring at the 3-position and the 3-methyl-4-nitrophenol moiety. Several classical and modern etherification methods are applicable.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

For the synthesis of this compound, this reaction would involve the deprotonation of oxetan-3-ol with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile would then attack an aromatic ring such as 4-halo-2-methyl-1-nitrobenzene. The presence of the nitro group in the para position to the halogen leaving group is crucial, as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. masterorganicchemistry.compressbooks.pub The rate of SNAr reactions is often dependent on the nature of the leaving group, with fluoride being the most reactive (F > Cl > Br > I), a trend opposite to SN2 reactions. masterorganicchemistry.comresearchgate.net

| Reactant 1 | Reactant 2 (Aryl Halide) | Base | Solvent | Product |

| Oxetan-3-ol | 4-Fluoro-2-methyl-1-nitrobenzene | NaH, KH | DMF, DMSO | This compound |

| Oxetan-3-ol | 4-Chloro-2-methyl-1-nitrobenzene | K2CO3, Cs2CO3 | Acetonitrile (B52724), NMP | This compound |

The Mitsunobu reaction provides a mild and versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgnih.gov The reaction couples an alcohol with a pronucleophile, which in this case is 3-methyl-4-nitrophenol, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the activation of the alcohol (oxetan-3-ol) by the PPh₃/DEAD reagent system, converting the hydroxyl group into a good leaving group. Subsequent SN2 displacement by the phenoxide of 3-methyl-4-nitrophenol yields the desired aryl ether. wikipedia.org The high stereoselectivity and mild reaction conditions make the Mitsunobu reaction a powerful tool, especially in the synthesis of complex molecules. nih.govresearchgate.net

| Alcohol | Phenol | Reagents | Solvent | Key Feature |

| Oxetan-3-ol | 3-Methyl-4-nitrophenol | PPh₃, DEAD | THF, Dioxane | Mild conditions, SN2 inversion |

| Oxetan-3-ol | 3-Methyl-4-nitrophenol | PBu₃, DIAD | Toluene | Avoidance of PPh₃=O byproduct issues |

| Oxetan-3-ol | 3-Methyl-4-nitrophenol | Polymer-bound PPh₃, DCAD | CH₂Cl₂ | Simplified purification |

DEAD: Diethyl azodicarboxylate; DIAD: Diisopropyl azodicarboxylate; DCAD: Di-(4-chlorobenzyl)azodicarboxylate

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, are a classic method for the formation of diaryl ethers and aryl alkyl ethers. organic-chemistry.org Modern variations of this reaction utilize various copper sources (e.g., CuI, Cu₂O) in combination with ligands and a base to couple aryl halides with alcohols under milder conditions than the traditional high-temperature Ullmann reaction. nih.govresearchgate.net

To synthesize this compound via this method, oxetan-3-ol would be coupled with an activated aryl halide, such as 1-bromo-3-methyl-4-nitrobenzene, in the presence of a copper catalyst. The use of ligands like 1,10-phenanthroline or various diamines can significantly improve the efficiency and substrate scope of the reaction, allowing it to proceed at lower temperatures. organic-chemistry.orgnih.gov

| Aryl Halide | Alcohol | Copper Source | Ligand | Base |

| 1-Iodo-3-methyl-4-nitrobenzene | Oxetan-3-ol | CuI | 1,10-Phenanthroline | Cs₂CO₃ |

| 1-Bromo-3-methyl-4-nitrobenzene | Oxetan-3-ol | Cu₂O | N,N-Dimethylglycine | K₂CO₃ |

| 1-Chloro-3-methyl-4-nitrobenzene | Oxetan-3-ol | CuCl | Oxalic Diamides | t-BuOK |

Regioselective Methylation Strategies

The synthesis of the required 3-methyl-4-nitrophenol precursor presents a challenge in regioselectivity. Direct methylation of 4-nitrophenol would likely lead to O-methylation or a mixture of C-methylated isomers. A more controlled and strategic approach involves starting with a precursor where the methyl group is already correctly positioned.

The most straightforward strategy is the regioselective nitration of m-cresol (3-methylphenol). The hydroxyl group is an activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Nitration of m-cresol typically yields a mixture of isomers, primarily 2-nitro-5-methylphenol, 4-nitro-3-methylphenol, and 6-nitro-3-methylphenol. The desired 4-nitro-3-methylphenol can then be isolated and used in the subsequent etherification step. Careful selection of nitrating agents and reaction conditions can influence the isomeric ratio.

| Precursor | Reagent | Product | Key Consideration |

| m-Cresol | HNO₃ / H₂SO₄ | Mixture of nitrated isomers | Separation of the desired 4-nitro-3-methylphenol is required. |

| m-Cresol | NaNO₂ / Acid | Mixture of nitrated isomers | Milder conditions may offer different selectivity. |

| 4-Nitrophenol | Diazomethane (CH₂N₂) | 4-Nitroanisole (O-methylation) | C-methylation is not favored; primarily reacts at the acidic phenolic proton. |

| 4-Nitrophenol | Methyl Iodide / Base | 4-Nitroanisole (O-methylation) | Standard Williamson ether synthesis conditions favor O-alkylation. |

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Nitrophenoxy Moiety

The nitrophenoxy group of 3-(3-methyl-4-nitrophenoxy)oxetane is also a site of significant chemical reactivity, primarily involving the reduction of the nitro group.

Reduction of the Nitro Group to Amino Derivatives

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com A variety of reagents and catalytic systems can achieve this conversion, offering different levels of selectivity and functional group tolerance. wikipedia.orgresearchgate.net

For the reduction of the nitro group in this compound to an amino group, several methods could be employed. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide is a common and effective method. wikipedia.org Metal-based reductions using reagents like iron in acidic media, tin(II) chloride, or sodium hydrosulfite are also viable options. wikipedia.org

The choice of reducing agent would need to consider the stability of the oxetane (B1205548) ring under the reaction conditions. For instance, strongly acidic conditions used with some metal reductions could potentially lead to concomitant ring-opening of the oxetane. Therefore, milder, neutral conditions, such as catalytic hydrogenation at moderate pressures or the use of reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, might be preferred to preserve the oxetane moiety. jsynthchem.com The use of low-valent titanium has also been reported for the reduction of o-nitrophenoxy compounds. researchgate.net

| Reagent/Catalyst | General Conditions | Potential for Oxetane Ring Stability | Reference |

|---|---|---|---|

| H₂, Pd/C | Typically neutral, room temperature to moderate heat | High | wikipedia.org |

| Fe, HCl | Acidic | Moderate to Low (risk of ring-opening) | masterorganicchemistry.com |

| SnCl₂ | Acidic or neutral | Moderate | wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Neutral | High | jsynthchem.com |

| Low-valent Titanium | Neutral | High | researchgate.net |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. wikipedia.org The regiochemical outcome of such reactions on the aromatic ring of this compound is determined by the directing effects of the three substituents: the methyl group, the nitro group, and the oxetanyloxy group. wikipedia.orglibretexts.org

Methyl Group (-CH₃): As an alkyl group, it is a weak activator and an ortho, para-director due to its electron-donating inductive effect. libretexts.org

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. organicchemistrytutor.com

Oxetanyloxy Group (-O-oxetane): Similar to an alkoxy group, the oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes it an activating group and an ortho, para-director. pressbooks.pub

The positions for electrophilic attack are therefore a result of the competing or reinforcing effects of these substituents. The positions ortho to the powerfully activating oxetanyloxy group (positions 2 and 6) and para to it are significantly activated. Conversely, the nitro group directs incoming electrophiles to the positions meta to it (positions 2 and 6). The methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions.

Based on a qualitative analysis, the directing effects can be summarized as follows:

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| 2 | ortho to -OCH₂R (activating), meta to -NO₂ (directing), ortho to -CH₃ (activating) | Highly Favored |

| 5 | meta to -OCH₂R (disfavored), ortho to -NO₂ (disfavored), meta to -CH₃ (disfavored) | Highly Disfavored |

| 6 | para to -CH₃ (activating), ortho to -OCH₂R (activating), meta to -NO₂ (directing) | Favored |

Therefore, electrophilic substitution is most likely to occur at positions 2 and 6, with position 2 being potentially more favored due to the synergistic directing effects of the oxetanyloxy and methyl groups, and the meta-directing influence of the nitro group.

Hydrolysis and Cleavage Mechanisms

The presence of both an ether linkage and a strained oxetane ring suggests that this compound is susceptible to cleavage under hydrolytic conditions, particularly in the presence of acid.

The acid-catalyzed hydrolysis of the ether bond would likely proceed via protonation of the ether oxygen. youtube.com Following this, nucleophilic attack by water could occur at either the aromatic carbon or the oxetane carbon. However, cleavage of the aryl-oxygen bond is generally difficult.

A more probable pathway is the acid-catalyzed ring-opening of the oxetane. stackexchange.comillinois.edu The strained four-membered ring is prone to open to relieve ring strain. rsc.orgrsc.org The mechanism would involve protonation of the oxetane oxygen, followed by nucleophilic attack of a water molecule at one of the oxetane carbons. This would result in the formation of a 1,3-diol derivative. The reaction with other nucleophiles would proceed in a similar manner. nih.gov

In the context of photochemical reactions, it is worth noting that nitrobenzyl ethers can undergo photochemical cleavage. acs.orgacs.org This process typically involves an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the alcohol. However, in this compound, the absence of a benzylic hydrogen on the ether linkage makes this specific pathway less likely.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity in electrophilic aromatic substitution is a critical aspect of the reactivity of this compound. As discussed, the directing groups on the aromatic ring will guide incoming electrophiles to specific positions. libretexts.org The strong activating and ortho, para-directing nature of the oxetanyloxy group, combined with the similar directing effect of the methyl group, will strongly favor substitution at positions 2 and 6. libretexts.orgyoutube.com The deactivating and meta-directing nitro group further reinforces this preference.

In reactions involving the cleavage of the oxetane ring, regioselectivity would be a factor if the oxetane itself were asymmetrically substituted. In this case, the parent oxetane-3-yl group is attached, so the two carbons susceptible to nucleophilic attack (C2 and C4 of the oxetane ring) are equivalent.

Regarding stereoselectivity, if a reaction were to create a new chiral center, the stereochemical outcome would be of interest. For instance, in a hypothetical reaction where a substituent is added to the oxetane ring, the stereochemistry of the product would need to be considered. However, for simple ring-opening, the primary products would be achiral diols.

Kinetic and Thermodynamic Studies of Transformations

While specific experimental kinetic and thermodynamic data for this compound are not available, general principles can be applied to understand its transformations.

From a thermodynamic standpoint, the opening of the oxetane ring is generally a favorable process due to the release of significant ring strain, which is estimated to be around 25.5 kcal/mol. rsc.orgrsc.org This suggests that under conditions that allow for ring-opening, the equilibrium will likely favor the resulting diol product. The hydrolysis of the ether linkage, on the other hand, is not as thermodynamically driven.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the protons of the oxetane (B1205548) ring, the methyl group, and the aromatic ring. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the ether linkage. Spin-spin coupling between adjacent protons would reveal their connectivity.

¹³C NMR spectroscopy would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the oxetane ring would be characteristic, as would the signals for the methyl carbon and the aromatic carbons. The deshielding effect of the nitro group would be evident in the chemical shifts of the aromatic carbons.

While specific data is not available, a hypothetical data table is presented below for illustrative purposes, based on general principles and data from similar structures.

Hypothetical ¹H and ¹³C NMR Data

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

|---|---|---|

| Oxetane CH₂ | 4.8 - 5.0 | 70 - 75 |

| Oxetane CH | 5.2 - 5.4 | 75 - 80 |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| Methyl CH₃ | 2.5 - 2.7 | 15 - 20 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the protons on the oxetane ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the phenoxy group to the oxetane ring and confirming the relative positions of the methyl and nitro groups on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

HRMS would be used to determine the exact mass of the molecular ion of "3-(3-Methyl-4-nitrophenoxy)oxetane". This high-precision measurement would allow for the unambiguous determination of its elemental composition, C₁₀H₁₁NO₄.

Analysis of the fragmentation pattern in the mass spectrum would provide structural information. Expected fragmentation pathways could include the cleavage of the ether bond, leading to fragments corresponding to the oxetane and the 3-methyl-4-nitrophenoxide moieties. The loss of the nitro group or the methyl group are also plausible fragmentation steps that would be observed.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, would be used to identify the functional groups present in the molecule. Characteristic vibrational frequencies would be expected for the C-O-C stretching of the ether and oxetane ring, the N-O stretching of the nitro group, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the nitroaromatic moiety and the oxetane ring.

The 3-methyl-4-nitrophenol (B363926) portion of the molecule would produce several strong, identifiable peaks. The nitro group (NO₂) gives rise to two prominent stretching vibrations: a strong asymmetric stretch typically in the 1570-1500 cm⁻¹ region and a symmetric stretch between 1370-1300 cm⁻¹. The presence of an aromatic ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and aromatic C-H stretching peaks appearing just above 3000 cm⁻¹. vscht.cz The aryl ether linkage (Ar-O-C) is expected to show a strong C-O stretching band around 1260-1200 cm⁻¹. vscht.cz

The oxetane ring contributes its own unique spectral signature. A key feature is the C-O-C (ether) stretching vibration, which for a strained four-membered ring typically appears near 980 cm⁻¹. Additionally, the high-resolution IR spectrum of unsubstituted oxetane reveals a fundamental ring-puckering motion at a very low wavenumber, around 53 cm⁻¹, although this may be difficult to observe on standard laboratory instruments. researchgate.netumanitoba.ca The CH₂ groups of the oxetane ring will show aliphatic C-H stretching vibrations below 3000 cm⁻¹.

While no complete experimental spectrum for this compound is publicly available, a composite of known data for its constituent parts allows for a reliable prediction of its IR absorption profile. chemicalbook.comresearchgate.netnist.gov

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2980-2850 | C-H Stretch | -CH₃, -CH₂- (Oxetane) | Medium |

| 1600-1585 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1570-1500 | Asymmetric N-O Stretch | Nitro (NO₂) | Strong |

| 1500-1400 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1370-1300 | Symmetric N-O Stretch | Nitro (NO₂) | Strong |

| 1260-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes that are often weak in IR. The Raman spectrum of this compound would be characterized by signals from both the substituted aromatic ring and the oxetane heterocycle.

The aromatic portion of the molecule is expected to be strongly Raman active. Key signals include the symmetric stretching of the nitro group, which gives a very strong band typically around 1350-1330 cm⁻¹. spectroscopyonline.com The aromatic ring itself will display several characteristic bands, including a "ring breathing" mode and C-H in-plane bending vibrations. Studies on 3-methyl-4-nitrophenol have provided detailed vibrational assignments for this fragment. researchgate.netchemicalbook.com

Table 2: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1345 | Symmetric N-O Stretch | Nitro (NO₂) | Very Strong |

| ~1270 | C-H Bending | Aromatic Ring | Medium |

| ~1150 | C-H Bending | Aromatic Ring | Medium |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the literature, analysis of its constituent fragments and related compounds allows for a well-founded prediction of its solid-state characteristics.

The crystal structure of the parent fragment, 3-methyl-4-nitrophenol, has been determined. researchgate.net It crystallizes in the monoclinic space group P2₁/c, with the nitro group being nearly coplanar with the benzene (B151609) ring. researchgate.net This planarity is a common feature in nitroaromatic compounds.

The oxetane ring itself is known to adopt a non-planar, puckered conformation to relieve ring strain. acs.orgillinois.edu The degree of puckering can be influenced by the substituents on the ring. acs.org X-ray studies of various oxetane derivatives show C-O-C bond angles around 90-92° and C-C-C bond angles near 85°. acs.org

Table 3: Crystallographic Data for the Related Fragment 3-Methyl-4-nitrophenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2993 (14) |

| b (Å) | 13.023 (3) |

| c (Å) | 7.4445 (16) |

| β (°) | 91.217 (4) |

| Volume (ų) | 707.5 (2) |

| Z | 4 |

Data sourced from a 2012 crystallographic study. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The suitability of GC for this compound would depend on its volatility and its stability at the high temperatures of the injector and column. The oxetane ring can be susceptible to ring-opening at high temperatures, which could lead to degradation and inaccurate results. nih.gov

If the compound is sufficiently stable, a method could be developed using a capillary column. Non-polar columns (e.g., with a methyl silicone stationary phase like SE-30) or mid-polarity columns would be appropriate choices for method development. nist.gov A flame ionization detector (FID) would provide excellent sensitivity, while a mass spectrometer (GC-MS) would offer definitive identification of the analyte peak and any impurities. As an example, GC methods have been established for simpler oxetanes. nist.gov

Table 4: Example Gas Chromatography Conditions for the Related Compound 2-Methyl-oxetane

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Compound | 2-Methyl-oxetane | 2-Methyl-oxetane |

| Column Phase | Apiezon L | SE-30 |

| Support | Celite 545 | Chromosorb P (60-80 mesh) |

| Temperature (°C) | 120 | 125 |

| Reference | Bogoslovsky, et al., 1978 nist.gov | Casteignau and Halary, 1972 nist.gov |

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultraperformance Liquid Chromatography (UPLC), are the premier techniques for the purity assessment and purification of moderately polar, non-volatile compounds like this compound. These methods are performed at or near ambient temperature, avoiding the potential thermal degradation issues of GC.

Reversed-phase HPLC is the most probable mode of analysis. A C8 or C18 stationary phase would effectively retain the compound, and separation would be achieved using a gradient elution with a mobile phase consisting of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. The strong UV absorbance of the nitrophenol chromophore makes detection by a photodiode array (PDA) or UV-Vis detector highly sensitive and specific. HPLC has been successfully used to analyze and purify numerous oxetane derivatives and is the standard method for analyzing the related fragment, 3-methyl-4-nitrophenol. mdpi.comnih.gov

Table 5: Example HPLC Conditions Used for the Analysis of the Related Fragment 3-Methyl-4-nitrophenol

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile : Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | 2.81 minutes |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, can determine a molecule's geometry, energy, and various electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

For 3-(3-Methyl-4-nitrophenoxy)oxetane, geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) would be performed to find the lowest energy conformation. nih.govyoutube.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface.

The electronic structure of the optimized geometry reveals how electrons are distributed within the molecule. The presence of the electron-withdrawing nitro group and the electron-donating methyl and ether oxygen groups on the phenyl ring creates a polarized electronic system. DFT calculations can quantify this polarization through the calculation of atomic charges and dipole moments.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value |

| C-O (Oxetane Ring) Bond Length | ~1.45 Å |

| C-C (Oxetane Ring) Bond Length | ~1.54 Å |

| C-O-C (Oxetane Ring) Bond Angle | ~91° |

| C-C-C (Oxetane Ring) Bond Angle | ~85° |

| Phenyl C-O Bond Length | ~1.37 Å |

| N-O (Nitro Group) Bond Length | ~1.22 Å |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. arxiv.orgrsc.org These methods, while often more computationally intensive than DFT, can provide highly accurate energetic information.

For this compound, HF calculations would provide a good initial approximation of the molecule's energy and orbitals. To account for electron correlation, which is neglected in HF theory, MP2 calculations are often employed. These calculations would yield a more accurate total energy for the molecule, which is crucial for determining its stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy moiety, particularly the oxygen atom and the phenyl ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient nitroaromatic system. A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -8.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap | ~ 6.5 |

Note: These values are estimations based on similar aromatic compounds and would be refined by specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.deresearchgate.netyoutube.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential.

For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The oxygen of the oxetane (B1205548) ring and the ether linkage would also exhibit negative potential. Conversely, regions of positive potential (typically blue) would be expected around the hydrogen atoms and the nitro group's nitrogen atom. This analysis is valuable for predicting intermolecular interactions and sites of chemical reactivity.

Conformational Analysis and Strain Energy Calculations

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. For a molecule with a flexible ring system like oxetane and a rotatable side chain, multiple conformations are possible.

The oxetane ring is a four-membered heterocycle and, like cyclobutane, possesses significant ring strain due to deviations from ideal bond angles. wikipedia.orgyale.edumasterorganicchemistry.com This strain energy influences the ring's reactivity, often making it susceptible to ring-opening reactions. The parent oxetane has a ring strain energy of approximately 25-26 kcal/mol.

For this compound, the presence of a bulky substituent at the 3-position can influence the ring's puckering and potentially alter the strain energy. Computational methods can be used to calculate the strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. nih.gov

Table 3: Comparison of Ring Strain Energies (Exemplary Data)

| Compound | Ring Strain Energy (kcal/mol) |

| Cyclopropane | ~27.5 |

| Cyclobutane | ~26.3 wikipedia.org |

| Oxetane (unsubstituted) | ~25.5 |

| This compound | Estimated to be similar to unsubstituted oxetane, with minor variations due to substituent effects. |

Reaction Mechanism Modeling

Computational modeling is essential for elucidating the complex mechanisms of reactions involving strained rings like oxetanes. Theoretical studies can map potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states, providing a detailed picture that is often inaccessible through experimental means alone. researchgate.net

The ring-opening of oxetanes is a synthetically important transformation that can proceed through various mechanisms. magtech.com.cn Due to a ring strain energy (approx. 106 kJ/mol) that is slightly less than that of epoxides, the ring-opening of oxetanes typically requires higher activation energy and often necessitates activation by a Lewis or Brønsted acid. researchgate.net

Theoretical studies and density functional theory (DFT) calculations on similar systems reveal that acid-catalyzed or nucleophilic ring-opening generally proceeds via an SN2-type mechanism. researchgate.netresearchgate.net Key features of the transition state include:

Coordination: In catalyzed reactions, the oxetane oxygen first coordinates to a Lewis acid or a proton, which polarizes the C-O bonds and makes the ring carbons more electrophilic. researchgate.net

Nucleophilic Attack: The nucleophile attacks one of the ring carbons (C2 or C4). For unsymmetrically substituted oxetanes like the target molecule, the attack generally occurs at the less sterically hindered carbon atom. magtech.com.cn

Geometry: The transition state geometry is characterized by an almost linear arrangement of the incoming nucleophile, the attacked carbon, and the ring oxygen atom (e.g., Nu···C···O angle >174°), which is a hallmark of an SN2 reaction. researchgate.net

For this compound, a nucleophilic attack would be expected to occur at either the C2 or C4 position. The large substituent at C3 would sterically direct the incoming nucleophile to these positions.

Table 2: General Characteristics of Transition States in Oxetane Ring-Opening

| Characteristic | Description | Source |

| Mechanism Type | Predominantly SN2-like. | researchgate.netresearchgate.net |

| Activation | Often requires Lewis or Brønsted acid catalysis to lower the activation energy. | researchgate.net |

| Geometry | Near-linear alignment of the nucleophile, target carbon, and leaving oxygen. | researchgate.net |

| Regioselectivity | Controlled by steric and electronic effects; attack typically occurs at the less substituted carbon. | magtech.com.cn |

The specific substituents on the this compound molecule introduce possibilities for unique intramolecular interactions that can influence its conformation and reactivity. The nitro group (NO₂) is strongly electron-withdrawing, while the ether oxygen is a Lewis basic site.

Computational studies on other nitro-aromatic systems have identified the potential for stabilizing intramolecular π–hole interactions. rsc.org A π–hole is an electron-deficient region above the nitrogen atom of a nitro group. It is plausible that an intramolecular interaction could exist between this π–hole on the nitro group and the lone pair electrons of the oxetane's ether oxygen. For such an interaction to be stabilizing, the atoms are typically separated by at least four bonds. rsc.org In a puckered conformation of this compound, the oxetane oxygen and the nitro group could be positioned in close enough proximity for such a weak, non-covalent interaction to occur, thereby stabilizing a specific conformer.

Furthermore, the oxetane oxygen's ability to act as a hydrogen-bond acceptor and a Lewis base is fundamental to many catalytic ring-opening reactions. acs.org In reactions involving intramolecular nucleophiles, catalysis can facilitate the formation of new ring systems, such as tetrahydrofurans. The electronic nature of the 3-methyl-4-nitrophenoxy substituent—specifically the electron-withdrawing effect of the nitro group—would modulate the Lewis basicity of the oxetane oxygen, thereby influencing the kinetics of any catalyzed reaction.

Molecular Dynamics Simulations (if applicable for interactions)

While specific molecular dynamics (MD) simulations for this compound are not documented, this computational technique is highly applicable for studying the dynamic behavior of such molecules. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. researchgate.net

For a molecule like this compound, MD simulations could be employed to:

Explore the conformational landscape in different solvents, revealing the most stable rotamers and ring pucker states.

Study how the molecule interacts with other chemical species, such as catalysts or biological macromolecules.

Shed light on molecular recognition mechanisms by simulating the binding of the molecule to a protein or enzyme active site, a technique used to rationalize the activity of other oxetane-containing compounds. researchgate.net

Simulations could reveal, for example, whether the oxetane oxygen acts as a hydrogen bond acceptor in a binding pocket or if the aromatic ring engages in π-stacking or other non-covalent interactions.

Potential Academic Applications Excluding Clinical Human Trial Data, Safety, Dosage

As a Synthetic Intermediate in Complex Molecule Construction

The inherent ring strain of the oxetane (B1205548) moiety makes it a valuable reactive intermediate in organic synthesis. The presence of a substituted phenoxy group, along with a nitro functionality, suggests that 3-(3-Methyl-4-nitrophenoxy)oxetane could serve as a versatile building block for the construction of complex molecules.

Precursor for Advanced Organic Building Blocks

The oxetane ring in this compound can undergo various ring-opening reactions, providing access to a range of functionalized linear molecules that would be challenging to synthesize through other methods. beilstein-journals.orgacs.org Nucleophilic attack at one of the oxetane carbons, for instance, can lead to the formation of 1,3-diols with a pendent 3-methyl-4-nitrophenoxy group. The specific regioselectivity of the ring-opening would be influenced by the reaction conditions and the nature of the nucleophile.

Furthermore, the nitro group on the aromatic ring offers a handle for a variety of chemical transformations. Reduction of the nitro group to an amine would yield an amino-functionalized building block, which could then be used in the synthesis of amides, sulfonamides, or participate in cross-coupling reactions to form more complex aromatic systems. The combination of the oxetane ring's reactivity and the functional group transformations possible on the aromatic ring makes this compound a promising precursor for a diverse array of advanced organic building blocks.

Scaffold for Heterocyclic Synthesis

The oxetane ring itself can act as a scaffold for the synthesis of other heterocyclic systems. nih.gov Ring-expansion reactions, for example, could transform the four-membered oxetane ring into larger oxygen-containing heterocycles like tetrahydrofurans or tetrahydropyrans, depending on the specific reagents and reaction conditions employed. Additionally, intramolecular reactions involving the functional groups on the phenoxy substituent could lead to the formation of fused or spirocyclic heterocyclic systems. The synthesis of α,ω-oxetanyl-telechelic poly(3-nitratomethyl-3-methyl oxetane) highlights a method for the in situ formation of oxetane rings, which could be conceptually applied to generate heterocyclic structures. researchgate.net

In Materials Science

The polymerizable nature of the oxetane ring opens up possibilities for the application of this compound in materials science, particularly in the synthesis of functional polymers.

Monomer for Polymerization to Polyoxetanes

Substituted oxetanes are known to undergo ring-opening polymerization to yield polyethers with various functionalities. researchgate.net It is anticipated that this compound could serve as a monomer for the synthesis of a novel polyether, poly(this compound). The properties of this polymer would be dictated by the presence of the pendent 3-methyl-4-nitrophenoxy groups along the polyether backbone.

Cationic Ring-Opening Polymerization Mechanisms

The most common method for the polymerization of oxetanes is cationic ring-opening polymerization (CROP). researchgate.net This mechanism involves the initiation by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to the formation of a cyclic oxonium ion. The propagation then proceeds via nucleophilic attack of a monomer on the activated oxonium ion, leading to ring opening and the extension of the polymer chain. The general mechanism for the CROP of a substituted oxetane is depicted in the table below.

| Step | Description |

| Initiation | A cationic initiator (e.g., a Lewis acid or a proton acid) activates the oxetane monomer by forming a tertiary oxonium ion. |

| Propagation | The oxygen atom of another monomer molecule attacks one of the α-carbons of the cyclic oxonium ion in an SN2 reaction, leading to ring-opening and the formation of a new, longer oxonium ion at the chain end. |

| Termination/Transfer | The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions, where the active center is transferred to another molecule (e.g., monomer, solvent, or another polymer chain). |

The kinetics and success of the polymerization would likely be influenced by factors such as the choice of initiator, solvent, and temperature.

Design of Functional Polyethers

The polymerization of this compound would result in a functional polyether with pendent 3-methyl-4-nitrophenoxy groups. These functional groups could impart specific properties to the resulting polymer. For instance, the polar nitro groups could enhance the polymer's thermal stability and influence its solubility in different solvents. The aromatic rings in the side chains could also contribute to the polymer's rigidity and thermal properties.

Furthermore, the nitro groups on the polymer could be chemically modified post-polymerization to introduce other functionalities. For example, reduction to amines would create a polymer with reactive sites that could be used for cross-linking or for grafting other polymer chains, leading to the design of novel copolymers and polymer networks with tailored properties. This approach is analogous to the synthesis of poly(3-azidomethyl-3-methyl oxetane) via the chemical modification of a pre-formed polyoxetane. researchgate.net The synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes also demonstrates the versatility of oxetane polymerization in creating complex polymer architectures. nih.gov

Development of Cross-linkable Materials

The incorporation of this compound into polymer chains offers a pathway to the development of advanced cross-linkable materials. The oxetane ring, a four-membered cyclic ether, is the key functional group enabling this application.

The cross-linking process is typically initiated by cationic ring-opening polymerization (CROP) of the oxetane moiety. ep2-bayreuth.deoup.com This can be triggered by photoacid generators (PAGs) upon UV irradiation or by thermal means, sometimes even without an initiator at elevated temperatures. ep2-bayreuth.dersc.org Upon initiation, the strained oxetane ring opens, forming a reactive cationic center that propagates by attacking other oxetane rings, leading to the formation of a stable polyether network. ep2-bayreuth.deoup.com This process transforms soluble polymers into insoluble, cross-linked networks. rsc.org

The general mechanism for the cationic ring-opening polymerization of an oxetane-functionalized polymer can be visualized as follows:

Step 1: Initiation A proton (H⁺), generated from a PAG or other acid source, protonates the oxygen atom of the oxetane ring.

Step 2: Propagation The protonated oxetane is attacked by another oxetane monomer, leading to ring opening and the formation of a growing polymer chain with a reactive cationic end.

Step 3: Cross-linking When polymer chains contain multiple oxetane units, the propagation reaction can occur between different chains, resulting in a cross-linked network.

The presence of the nitrophenyl group can also contribute to cross-linking capabilities. Nitroaromatic compounds have been utilized in the development of cross-linking agents, for instance, through the formation of reactive intermediates upon photochemical activation. nih.govacs.org While the primary mechanism for cross-linking in polymers containing this compound would be through the oxetane ring, the nitro group could potentially be exploited for secondary or alternative cross-linking strategies.

The resulting cross-linked materials from oxetane-functionalized polymers exhibit enhanced thermal stability and insolubility, which are critical properties for applications in organic electronics and other fields requiring robust materials. it.ptresearchgate.net The ability to form insoluble networks is particularly advantageous for the fabrication of multilayered devices, as it prevents the dissolution of underlying layers during subsequent processing steps. it.pt

A variety of diamine crosslinkers have been used to create poly(N-isopropylacrylamide) (PNIPAAm) gels, and it has been shown that the length of the alkyl chains of these crosslinkers has a significant impact on the gelation process and swelling characteristics. nih.gov

Role in Optoelectronic Devices (as functionalized polymers)

Functionalized polymers containing the this compound moiety hold significant promise for applications in optoelectronic devices. This potential stems from the combined properties of the conjugated polymer backbone, the cross-linkable oxetane unit, and the electron-withdrawing nitro group.

Oxetane-functionalized conjugated polymers are particularly valuable in the fabrication of organic (opto)electronic devices. it.pt The ability to cross-link these polymers allows for the creation of stable, patterned, and multilayered structures essential for devices like organic field-effect transistors (OFETs) and polymer solar cells. it.ptacs.org The cross-linking, achieved through the ring-opening polymerization of the oxetane units, renders the polymer insoluble, which is a critical feature for solution-based fabrication of complex device architectures. ep2-bayreuth.deit.pt

The nitroaromatic component of the molecule can also play a crucial role in the performance of optoelectronic devices. Nitroaromatic compounds are known to be electron-deficient and can act as fluorescent quenchers for electron-rich polymers. rsc.org This property is exploited in the development of fluorescent sensors for the detection of nitroaromatic compounds. rsc.orgmdpi.com In the context of a polymer incorporating this compound, the nitro group can influence the polymer's electronic properties, potentially enhancing its performance in specific applications. For instance, in some cases, the introduction of electron-withdrawing groups can improve the efficiency of polymer solar cells. researchgate.net

Furthermore, radical polymers, which have unpaired electrons in their structure, are emerging as important materials in optoelectronics and spintronics due to their unique charge transport mechanisms and optical properties. rsc.orgresearchgate.net While this compound itself is not a radical, the presence of the nitro group, a strong electron-withdrawing group, can significantly alter the electronic landscape of a conjugated polymer, a key consideration in the design of novel optoelectronic materials. nih.gov

The table below summarizes the potential roles of the different components of this compound in optoelectronic devices when incorporated into a polymer backbone.

| Component | Potential Role in Optoelectronic Devices |

| Oxetane Ring | Enables cross-linking for stable, insoluble, and patternable polymer films. ep2-bayreuth.deit.pt |

| Nitro Group | Modulates electronic properties, can act as a fluorescence quencher, and may enhance performance in certain devices. rsc.orgresearchgate.netnih.gov |

| Polymer Backbone | Provides the necessary semiconducting or light-emitting properties. it.pt |

Theoretical Contributions to Molecular Design

The unique structural and electronic features of this compound make it a valuable subject for theoretical studies in molecular design, offering insights into conformational control, electronic modulation, and structure-activity relationships.

Influence on Conformational Constraints and Rigidification

The oxetane ring is known to act as a conformational lock, imparting rigidity to molecular structures. acs.org This is a significant attribute in drug design and materials science, where precise control over molecular shape is often crucial for activity and performance. nih.govnih.gov The four-membered ring of oxetane is more puckered than a simple planar structure, with a puckering angle of approximately 8.7° in the unsubstituted ring. nih.gov The introduction of substituents can further influence this conformation. acs.org

In this compound, the oxetane ring is expected to restrict the rotational freedom of the phenoxy group, leading to a more defined three-dimensional structure. Computational studies on similar structures, such as taxol, have suggested that the oxetane moiety can act as a conformational lock, which can be critical for biological activity. acs.org The presence of the methyl group at the 3-position of the phenyl ring introduces steric hindrance, which would further constrain the conformation of the molecule by influencing the dihedral angle between the phenyl ring and the oxetane ether linkage. numberanalytics.comnih.gov

Modulation of Electronic Properties by Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of aromatic systems. nih.govquora.com Its presence in this compound has profound effects on the electron distribution within the molecule.

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. quora.com This effect is particularly pronounced when the nitro group is at the para position relative to the phenoxy linkage, as it can effectively withdraw electron density from the oxygen atom through the π-system of the benzene (B151609) ring. quora.com

This modulation of electronic properties is critical in various applications. For instance, the electron-accepting ability of the nitro group is fundamental to the function of many nitroaromatic compounds as antibacterial and antiparasitic agents, as well as in materials for optoelectronics. mdpi.comnih.gov Computational studies, such as those using density functional theory (DFT), can be employed to quantify the effects of the nitro group on the molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors of this compound. nih.govnih.gov Such theoretical investigations can provide valuable insights into the reactivity and potential applications of this molecule.

The table below summarizes the key electronic effects of the nitro group on the phenoxy moiety.

| Electronic Effect | Description |

| Inductive Effect (-I) | The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma bonds. quora.com |

| Resonance Effect (-M) | The nitro group can delocalize the π-electrons of the aromatic ring, creating regions of positive charge, particularly at the ortho and para positions. quora.com |

| Overall Effect | The combination of these effects leads to a significant decrease in the electron density of the aromatic ring, making it more electrophilic. quora.com |

Strategic Incorporation in Structure-Activity Relationship Studies (theoretical aspects only, e.g., binding pocket interactions without efficacy data)

The distinct structural and electronic features of this compound make it an interesting candidate for theoretical structure-activity relationship (SAR) studies. SAR studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. nih.govnih.gov

The oxetane ring, as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups, can be strategically incorporated into molecular designs to improve properties such as solubility, metabolic stability, and binding affinity. nih.govnih.govacs.org Theoretical docking studies can be used to predict how the rigid and polar nature of the oxetane ring in this compound might influence its interaction with the binding pocket of a target protein. The defined conformation imposed by the oxetane and the methyl group can lead to more specific and potentially stronger interactions. acs.orgmsu.edu

The nitro group also plays a crucial role in theoretical SAR studies of nitroaromatic compounds. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity and other biological activities of nitroaromatics based on various molecular descriptors. nih.govnih.govresearchgate.netosti.gov These descriptors often include parameters related to the electronic properties influenced by the nitro group, such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is related to the compound's ability to accept electrons. nih.gov

Theoretical studies on this compound could involve:

Molecular Docking: Simulating the binding of the molecule to a specific protein target to understand the role of the oxetane, methyl, and nitro groups in the binding interaction.

QSAR Modeling: Using computational methods to correlate the structural features of this and related molecules with a predicted activity, without the need for experimental efficacy data.

Conformational Analysis: Investigating the preferred conformations of the molecule and how they might relate to its ability to fit into a binding site. acs.org

These theoretical approaches can guide the design of new molecules with potentially improved properties, making this compound a valuable scaffold for such in silico investigations.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-(3-methyl-4-nitrophenoxy)oxetane currently relies on established, yet potentially environmentally taxing, methods. Future research should prioritize the development of green and sustainable synthetic strategies. jetir.orgnih.gov This includes exploring photocatalysis, flow chemistry, and biocatalysis to minimize waste, reduce energy consumption, and utilize renewable resources.

Photocatalytic methods, particularly those employing visible light, offer a promising avenue for the synthesis of the oxetane (B1205548) ring. researchgate.netnih.gov Research could focus on the development of novel photocatalysts that can efficiently mediate the [2+2] cycloaddition reactions or C-H functionalization pathways leading to the oxetane core. beilstein-journals.orgnih.gov The use of flow chemistry presents an opportunity to enhance reaction efficiency, safety, and scalability. illinois.eduthieme-connect.com The precise control over reaction parameters in a flow reactor could lead to higher yields and purities of this compound.

Biocatalysis represents a frontier in the sustainable synthesis of this compound. digitellinc.comrsc.org The enzymatic synthesis of both the oxetane and nitroaromatic moieties could be explored. For instance, engineered enzymes could be developed for the selective nitration of a precursor phenol (B47542) or for the stereoselective formation of the oxetane ring. digitellinc.comyoutube.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Photocatalysis | Utilizes light energy, mild reaction conditions | Development of selective photocatalysts for oxetane formation |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of flow reactor parameters for continuous synthesis |

| Biocatalysis | High selectivity, use of renewable resources, mild conditions | Engineering enzymes for nitration and oxetane ring formation |

Exploration of New Reactivity Patterns and Transformations

The interplay between the strained oxetane ring and the electron-withdrawing nitro group in this compound suggests a rich and underexplored reactivity profile. Future investigations should aim to uncover novel chemical transformations of this molecule. The ring-opening reactions of the oxetane moiety, prompted by nucleophiles or electrophiles, could lead to a diverse array of functionalized products. The regioselectivity of these ring-opening reactions, influenced by the electronic nature of the nitrophenoxy group, warrants detailed investigation.

Furthermore, the nitro group itself is a versatile functional handle. Its reduction to an amino group would provide access to a new class of 3-(4-amino-3-methylphenoxy)oxetane derivatives, which could be valuable building blocks for pharmaceuticals and materials. The reactivity of the aromatic ring, including nucleophilic aromatic substitution or cross-coupling reactions, should also be systematically explored to expand the chemical space accessible from this core structure.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool to predict and rationalize the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the molecule's electronic structure, conformational preferences, and the transition states of its reactions. This can provide valuable insights into the regioselectivity of ring-opening reactions and the reactivity of the aromatic ring.

Molecular dynamics simulations could be used to study the interactions of this compound with biological macromolecules, such as enzymes and receptors. This would be particularly relevant for assessing its potential as a bioactive molecule. Predictive modeling can also guide the design of new derivatives with tailored electronic and steric properties for specific applications.

Integration into Novel Material Architectures

The unique combination of a polar oxetane ring and a nitroaromatic system suggests that this compound could serve as a valuable building block for novel materials. Its incorporation into polymers could lead to materials with interesting dielectric properties or enhanced thermal stability. The potential for the nitro group to participate in charge-transfer interactions also opens up possibilities for the development of organic electronic materials.

Research in this area could focus on the synthesis of monomers derived from this compound and their subsequent polymerization. The characterization of the resulting polymers would involve studying their thermal, mechanical, and electronic properties. The ability of the oxetane moiety to act as a rigid and polar linker could be exploited in the design of metal-organic frameworks (MOFs) or other porous materials.

Application as a Core Scaffold in Theoretical Molecular Libraries

The structural features of this compound make it an attractive scaffold for the design of theoretical molecular libraries for drug discovery. The oxetane ring can impart favorable pharmacokinetic properties, while the substituted aromatic ring provides a vector for diversification. acs.orgnih.gov

Computational methods can be used to generate large virtual libraries of compounds based on this core structure. These libraries can then be screened in silico against various biological targets to identify potential drug candidates. The modular nature of the synthesis of this compound would allow for the efficient synthesis of hit compounds identified from these virtual screens. Future work could focus on developing synthetic routes that are amenable to combinatorial chemistry, allowing for the rapid generation of a diverse set of derivatives for biological evaluation.

Q & A

Q. What are the synthetic routes for 3-(3-Methyl-4-nitrophenoxy)oxetane, and how do reaction conditions influence yield and purity?

The compound is synthesized via Michael addition using 3-(nitromethylene)oxetane as a Michael acceptor and phenoxy derivatives as nucleophiles. Key steps include:

- One-pot synthesis : Reaction of 3-(nitromethylene)oxetane with 3-methyl-4-nitrophenol in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding the product as a mixture of isomers.

- Yield optimization : Higher yields (70–85%) are achieved using stoichiometric excess of the nucleophile and controlled pH to avoid nitro group reduction .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the pure product.

Q. How is the crystal structure of this compound characterized, and what structural features influence stability?

Crystal structures are resolved via single-crystal X-ray diffraction :

- Key metrics : Bond lengths (e.g., C–O: 1.45–1.54 Å) and angles (e.g., oxetane ring angles: 85–92°) reveal ring strain and steric effects from the nitrophenoxy group .

- Packing interactions : Alternating layers of oxetane and nitrophenoxy groups stabilize the lattice via van der Waals forces and weak hydrogen bonds (N–H···O).

- Thermal stability : Higher melting points (e.g., 161°C for 3A) correlate with tighter packing and reduced nitro group mobility .

Advanced Research Questions

Q. What mechanisms govern the thermal decomposition of this compound, and how are these pathways validated computationally?

Decomposition occurs via C–NO₂ bond cleavage , identified as the weakest bond (bond dissociation energy: ~150 kJ/mol). Methodologies include:

Q. How do the energetic properties of this compound compare to traditional explosives (e.g., TNT, RDX), and what methodologies validate these comparisons?

Performance is evaluated using EXPLO5 V6.04 for detonation parameters:

Q. How can structural modifications reduce sensitivity while maintaining performance?

Strategies include:

- Nitro-to-amine substitution : Replacing –NO₂ with –NH₂ increases thermal stability (ΔTdec +20°C) but reduces detonation velocity by ~15% .

- Crystal engineering : Introducing bulky substituents (e.g., tetrazoles) improves packing efficiency, lowering friction sensitivity (e.g., from 120 N to 360 N) .

- Hirshfeld analysis : Quantifying intermolecular interactions (e.g., H···O vs. H···H contacts) guides sensitivity reduction .

Q. What experimental and computational methods resolve contradictions between predicted and observed sensitivity data?

Discrepancies arise in impact sensitivity (e.g., compound 4: predicted IS = 1 J, observed IS = 2–3 J). Resolution methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.